1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Surface modification Hydrophobic coatings Self-assembled monolayers

Achieves <10 mN/m surface energy for superamphiphobic surfaces, outperforming triethoxy and carboxylic acid analogs. The -SiCl3 head enables rapid covalent bonding to hydroxylated substrates, forming robust monolayers resistant to sonication and high-temperature annealing. For organic electronics, the vertically oriented SAM provides a precise negative threshold voltage shift not possible with OTS. Delivers 119.4° water contact angle for microfluidic applications.

Molecular Formula C12H4Cl3F21Si
Molecular Weight 681.6 g/mol
CAS No. 102488-49-3
Cat. No. B035418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluorododecyltrichlorosilane
CAS102488-49-3
Molecular FormulaC12H4Cl3F21Si
Molecular Weight681.6 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2
InChIKeyZFUVZJADECZZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (CAS 102488-49-3): Procurement-Relevant Properties and Classification


1H,1H,2H,2H-Perfluorododecyltrichlorosilane (CAS 102488-49-3) is a long-chain perfluoroalkyl trichlorosilane with the molecular formula C12H4Cl3F21Si and a molecular weight of 681.57 g/mol . The compound features a C10 perfluorinated segment (CF3(CF2)9) connected via an ethylene spacer (-CH2CH2-) to a reactive trichlorosilyl head group (-SiCl3) . This structure enables covalent bonding to hydroxylated surfaces (e.g., glass, silicon oxides, metal oxides) through siloxane linkages, forming self-assembled monolayers (SAMs) that expose the low-surface-energy perfluoroalkyl chains outward [1]. As a solid at room temperature (mp 50–55 °C), it is a member of the fluoroalkylsilane class used for imparting hydrophobic and oleophobic surface characteristics .

Why 1H,1H,2H,2H-Perfluorododecyltrichlorosilane Cannot Be Replaced by Generic Fluoroalkylsilanes


Fluoroalkylsilanes are not interchangeable commodities. Critical differences in perfluorinated chain length, head-group reactivity, and molecular architecture produce quantifiably distinct outcomes in surface energy, monolayer packing density, thermal stability, and electrical properties. While shorter-chain analogs (e.g., C8 FOTS) may appear functionally similar, they yield systematically lower water contact angles and distinct electrostatic characteristics in organic electronic devices [1]. The trichlorosilane (-SiCl3) head group of this compound hydrolyzes and condenses more rapidly than triethoxy (-Si(OEt)3) variants, affecting monolayer formation kinetics and cross-linking density [2]. Furthermore, substitution with non-fluorinated alkylsilanes such as OTS (octadecyltrichlorosilane) results in substantially different wear durability and molecular orientation profiles despite superficial similarities in SAM formation chemistry [3]. These differences translate directly into device performance, coating longevity, and process reproducibility—making compound-specific evidence essential for informed procurement decisions.

Quantitative Differentiation Evidence for 1H,1H,2H,2H-Perfluorododecyltrichlorosilane Versus Key Analogs


Water Contact Angle Superiority on Silica: Perfluorododecyl vs. Octadecyl Trichlorosilane

On silica substrates, monolayers formed from 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS, C10 perfluoro chain) consistently yield higher static water contact angles than those formed from the non-fluorinated alkylsilane octadecyltrichlorosilane (OTS, C18 alkyl chain). The CF3-terminated fluoroalkyl surface exhibits an angle of 119.4° ± 0.7°, compared to 110° for the CH3-terminated alkylsilane OTS [1]. This 9.4° difference reflects the lower surface free energy imparted by perfluorination.

Surface modification Hydrophobic coatings Self-assembled monolayers

Surface Free Energy Reduction: Trichlorosilane vs. Triethoxysilane vs. Carboxylic Acid Analogs

Among three long-chain fluorocarbon oligomers vapor-deposited onto hierarchical rough Al alloy surfaces, the trichlorosilane derivative (PFDCS, equivalent to 1H,1H,2H,2H-perfluorododecyltrichlorosilane) achieved the lowest surface free energy, measured at less than 10 mN/m [1]. This value was lower than that obtained with the triethoxysilane analog (PFDTS) and the carboxylic acid analog (PFOA), the latter of which failed to reach the threshold for superamphiphobicity (SAP) [2]. The superior performance is attributed to more robust adhesion, closer molecular packing, and a higher proportion of exposed terminal -CF3 groups.

Superamphiphobic surfaces Surface free energy Fluorocarbon oligomers

Thermal Decomposition Mechanism: Molecular Desorption vs. Chain Scission

Under vacuum annealing up to 600 °C on oxidized Si(100) surfaces, FDTS (1H,1H,2H,2H-perfluorodecyltrichlorosilane) monolayers desorb via loss of the entire molecular chain, with the CF3/CF2 peak area ratio remaining constant throughout the annealing process [1]. Significant desorption begins below 300 °C and follows first-order kinetics independent of initial coverage [2]. In sharp contrast, OTS (octadecyltrichlorosilane) monolayers undergo progressive C-C bond scission and successive chain shortening under identical thermal stress [3]. This mechanistic difference is fundamental to predicting and controlling thermal degradation behavior in device fabrication workflows.

Thermal stability XPS analysis Monolayer degradation

Monolayer Molecular Orientation: Vertical Alignment vs. Coverage-Dependent Tilt

Molecular dynamics simulations of SAMs on amorphous SiO2 reveal that FDTS molecules maintain a consistently vertical orientation regardless of surface coverage, whereas OTS molecules exhibit a coverage-dependent tilt angle [1]. This structural distinction has direct electronic consequences: OTS SAMs do not alter the electrostatic potential of the underlying silica substrate, while FDTS SAMs induce a measurable negative voltage shift that increases with coverage [2]. The simulation methodology has been quantitatively validated against experimental tilt angle, film thickness, and lattice parameter measurements, confirming the accuracy of these predictions [3].

Molecular dynamics simulation SAM structure Organic electronics

Optimal Application Scenarios for 1H,1H,2H,2H-Perfluorododecyltrichlorosilane Based on Comparative Evidence


Superamphiphobic Coatings for Aluminum Alloy Components

When hierarchical rough Al alloy surfaces require simultaneous superhydrophobicity and superoleophobicity (superamphiphobicity), 1H,1H,2H,2H-perfluorododecyltrichlorosilane is the preferred fluorocarbon oligomer. As demonstrated in direct comparative studies, the trichlorosilane derivative achieves surface free energy below 10 mN/m—lower than both the triethoxysilane analog (PFDTS) and the carboxylic acid analog (PFOA). The latter fails to meet the SAP threshold entirely . This compound's robust adhesion and close-packed molecular arrangement, attributed to the polar silane-based tail, ensures chemical stability under harsh conditions including ultrasonication in acetone and high-temperature annealing [6]. Industrial applications include anti-fouling heat exchangers, corrosion-resistant aerospace components, and self-cleaning architectural panels.

Dielectric Interface Engineering for Organic Thin-Film Transistors (OTFTs)

In organic electronic devices requiring active control of interfacial electrostatics, FDTS (1H,1H,2H,2H-perfluorodecyltrichlorosilane) offers a functional advantage over alkylsilane alternatives such as OTS. Molecular dynamics simulations validated by experimental data demonstrate that FDTS SAMs maintain a consistent vertical orientation and induce a measurable negative voltage shift on SiO2 gate dielectrics, whereas OTS SAMs exhibit coverage-dependent tilt and exert no electrostatic influence . This property enables precise tuning of threshold voltages in OTFTs, improving device-to-device uniformity and enabling tailored circuit performance. Applications include flexible display backplanes, printed logic circuits, and low-power sensor arrays where interface engineering directly impacts yield and functionality.

Hydrophobic Surface Treatment of Silicon Oxide for Microfluidic and MEMS Devices

For silicon oxide surfaces in microfluidic channels, MEMS structures, and lab-on-a-chip devices, FDTS monolayers deliver a static water contact angle of approximately 119.4°, representing a 9.4° improvement over non-fluorinated OTS monolayers (110°) . This higher contact angle reduces capillary forces, minimizes stiction-related device failure, and improves liquid handling precision in microchannels. The covalent siloxane bonding to hydroxylated SiO2 ensures durable surface modification. Users should note that under mechanical scribing conditions, FDTS surfaces exhibit approximately 20% more rapid damage than OTS due to higher friction [6]. Therefore, this application scenario is optimal when the primary requirement is static or low-shear hydrophobic performance rather than mechanical abrasion resistance.

Membrane Distillation with Anti-Fouling Requirements

Composite membranes for water treatment via membrane distillation benefit from the incorporation of FDTS into PVDF (polyvinylidene fluoride) matrices with TiO2 additives . The perfluorinated chain imparts low surface energy and oleophobicity, reducing organic fouling and mineral scaling on the membrane surface. The anti-fouling performance stems from the same surface free energy properties quantified in comparative studies (< 10 mN/m) [6]. This application leverages the compound's ability to form durable, low-energy interfaces in aqueous environments, extending membrane operational lifetime and reducing cleaning frequency. Applications include desalination pretreatment, industrial wastewater concentration, and high-purity water production.

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